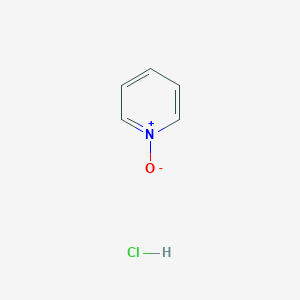
2-Biphenyl isothiocyanate
Overview
Description
2-Biphenyl isothiocyanate is an organic compound with the molecular formula C13H9NS. It is a member of the isothiocyanate family, characterized by the presence of the isothiocyanate group (-N=C=S) attached to a phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1-Isothiocyanato-2-phenylbenzene primarily targets Aldehyde Dehydrogenase (ALDH) . ALDH is a group of enzymes that metabolize aldehydes into their corresponding carboxylic acids . They play a crucial role in detoxifying many biological and environmental aldehydes .
Mode of Action
The compound interacts with its target, ALDH, by binding to it . This interaction inhibits the function of ALDH, which can lead to the accumulation of aldehydes in cells . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of ALDH affects various biochemical pathways. One of the most significant is the Keap1/Nrf2/ARE pathway . This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The inhibition of ALDH can lead to an imbalance in this pathway, potentially leading to increased oxidative stress .
Pharmacokinetics
Isothiocyanates, in general, are known for their high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This suggests that the compound may have good bioavailability
Result of Action
The inhibition of ALDH by 1-Isothiocyanato-2-phenylbenzene can lead to various molecular and cellular effects. For instance, it has been shown to decrease the tolerance of non-small-cell lung cancer (NSCLC) cells to cisplatin, a common chemotherapy drug . It also reverses the epithelial to mesenchymal transition (EMT) phenotype and migratory potential of certain NSCLC cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Isothiocyanato-2-phenylbenzene. For example, the compound’s action can be influenced by the presence of other compounds, pH levels, and temperature . .
Biochemical Analysis
Cellular Effects
Studies on structurally similar isothiocyanates have shown that they can decrease the tolerance of certain cancer cells to chemotherapy drugs . For example, 1-Isothiocyanato-3,5-bis (trifluoromethyl)benzene has been shown to decrease the cisplatin tolerance of non-small-cell lung cancer cells .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This suggests that 1-Isothiocyanato-2-phenylbenzene may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that isothiocyanates can have long-lasting effects due to their impact on gene expression .
Metabolic Pathways
Isothiocyanates are known to be involved in various metabolic processes .
Preparation Methods
2-Biphenyl isothiocyanate can be synthesized through several methods:
Replacement Reaction: This method involves the reaction of phenyl isothiocyanate with corresponding amines. The reaction is typically carried out in dimethylbenzene as a solvent under nitrogen protection.
Thiophosgene Method: This traditional method involves the reaction of amines with thiophosgene.
Carbon Disulfide Method: In this method, amines react with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO.
Phenyl Chlorothionoformate Method: This method involves the reaction of primary amines with phenyl chlorothionoformate.
Chemical Reactions Analysis
2-Biphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include amines, nucleophiles, and various catalysts. The major products formed are typically thiourea derivatives .
Scientific Research Applications
2-Biphenyl isothiocyanate has several scientific research applications:
Comparison with Similar Compounds
2-Biphenyl isothiocyanate can be compared with other isothiocyanates such as:
1-Isothiocyanatomethyl-4-phenylbenzene: Similar in structure but with a methyl group, this compound also shows potential in inhibiting ALDH and reducing cancer cell migration.
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups, enhancing its reactivity and potential biological activities.
1-Isothiocyanato-4-methoxybenzene: This compound has a methoxy group, which can influence its reactivity and applications.
The uniqueness of 1-isothiocyanato-2-phenylbenzene lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-isothiocyanato-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334106 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19394-61-7 | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-2-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





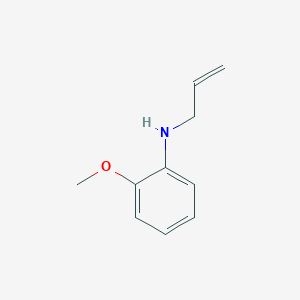
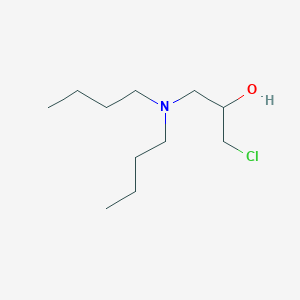
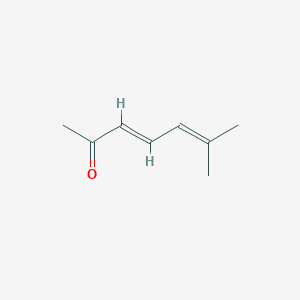
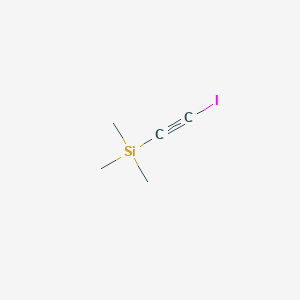
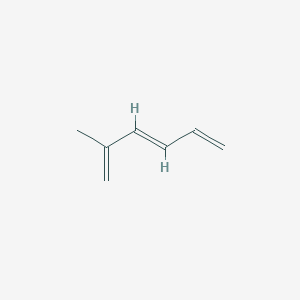
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)

![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)

